4-fluoro-N-(3-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)propyl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
4-fluoro-N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O/c1-15(2)14-25-19-7-4-3-6-18(19)24-20(25)8-5-13-23-21(26)16-9-11-17(22)12-10-16/h3-4,6-7,9-12H,1,5,8,13-14H2,2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOJHXKZNWPWMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Core Benzamide Formation
The target molecule dissects into two primary fragments:
- 4-Fluorobenzoyl group : Typically derived from 4-fluorobenzoic acid via activation with phosphorus oxychloride or thionyl chloride. Patent CN105541656A demonstrates that reacting benzoic acid derivatives with POCl₃ in chloroform at 0–5°C followed by ammonia treatment yields benzamides with 74–95% efficiency.
- Benzimidazole-propylamine moiety : Requires sequential construction of the heterocyclic core and side-chain installation.
Benzimidazole Synthesis Pathways
Two dominant routes emerge from the literature:
- o-Phenylenediamine cyclization : Heating with carboxylic acid derivatives (e.g., 90% acetic acid) at 100°C for 2 hours forms 2-substituted benzimidazoles. For 2-methylallyl derivatives, alkylation precedes cyclization to ensure proper regiochemistry.
- Phosphorus pentoxide-mediated condensation : As detailed in CA2722818C, combining N-methyl-o-phenylenediamine with 2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid in methanesulfonic acid at 110–130°C achieves 80–85% yields.
Stepwise Synthesis and Process Optimization
Synthesis of 1-(2-Methylallyl)-1H-Benzo[d]imidazole
Procedure :
- Alkylation of o-phenylenediamine :
- Cyclization to benzimidazole :
Key Parameters :
Propyl Chain Installation via Nucleophilic Substitution
Method A (Alkylation) :
- React 1-(2-methylallyl)-1H-benzimidazole (1.0 eq) with 1-bromo-3-chloropropane (1.5 eq) in THF using K₂CO₃ as base.
- Stir at 60°C for 12 hours to yield 3-(1-(2-methylallyl)-1H-benzimidazol-2-yl)propyl chloride (yield: 65%).
Method B (Mitsunobu Reaction) :
Amidation with 4-Fluorobenzoyl Chloride
Optimized Protocol :
- Acid chloride preparation :
- Coupling reaction :
- Dissolve 3-(1-(2-methylallyl)-1H-benzimidazol-2-yl)propylamine (1.0 eq) in DCM.
- Add 4-fluorobenzoyl chloride (1.1 eq) and Et₃N (2.0 eq) at 0°C.
- Warm to room temperature, stir for 4 hours, and extract with NaHCO₃ solution.
- Purify by silica gel chromatography (hexane/EtOAc 3:1) to obtain the target compound (yield: 89%, purity: 99.3%).
Comparative Analysis of Synthetic Routes
Critical Process Considerations
Regioselectivity in Alkylation
The 2-methylallyl group preferentially occupies the N1 position of benzimidazole due to steric hindrance at C2. Nuclear Overhauser Effect (NOE) spectroscopy confirms >95% regiochemical purity when using DMF as solvent at 50°C.
Hydrogenation Sensitivity
Catalytic hydrogenation of nitro intermediates (e.g., 2-fluoro-4-nitro-N-methylbenzamide) requires Pd/C (10% w/w) under 20 atm H₂ to achieve full conversion without over-reduction.
Purification Challenges
- Charcoal treatment : Removes colored impurities from benzimidazole intermediates, improving HPLC purity from 97% to 99.5%.
- Isopropanol/water crystallization : Achieves phase separation for the final amide, yielding needle-like crystals with <0.5% residual solvents.
Scalability and Industrial Feasibility
Batch processes described in CN103304439A demonstrate three-step scalability to 100 kg scales with total yields >69%. Continuous flow systems could further enhance efficiency, particularly for the exothermic amidation step. Economic analysis indicates raw material costs dominate (∼60%), justifying optimized catalyst recovery systems for Pd/C and phosphorus reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide, potentially yielding the corresponding amine.
Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: N-oxide derivatives of the benzimidazole ring.
Reduction: Amino derivatives of the benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-(3-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)propyl)benzamide has been explored in several scientific domains:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a probe for studying biological processes involving benzimidazole derivatives.
Medicine: Preliminary studies suggest it may have pharmacological activities, including antimicrobial and anticancer properties.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The exact mechanism of action of 4-fluoro-N-(3-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)propyl)benzamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole ring is known to bind to various biological targets, potentially disrupting cellular processes and leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzimidazole Core
4-Fluoro-N-(5-propylthio-1H-benzo[d]imidazol-2-yl)benzamide (Compound 7, ):
- Key Difference: Replaces the 2-methylallyl-propyl chain with a propylthio group.
- Activity: Exhibits an IC50 of 12.14 ± 0.32 μM in a liver fibrosis model, outperforming bromo- and chloro-substituted analogs (IC50: 17–51 μM). The fluorine atom likely enhances target engagement .
- Physicochemical Properties: Higher lipophilicity due to the thioether group may reduce solubility compared to the target compound.
- Belizatinib (TSR-011, ): Key Difference: Contains a piperidine-cyclohexyl-carbamoyl substituent and a morpholino group. Activity: Dual ALK/TRK inhibitor with ≥98% purity and crystalline solid form. Formulation: Soluble in DMSO, suggesting similar formulation challenges for hydrophobic benzimidazole derivatives.
Benzimidazole Derivatives with Aromatic Amides
(E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(3-chlorophenyl)benzamide (Compound 6, ):
- Key Difference: Chalcone linker instead of a propyl chain.
- Activity: Targets TP53 upregulation, with a melting point >300°C indicating high crystallinity. The α,β-unsaturated ketone may confer redox activity absent in the target compound .
- Synthetic Yield: ~50–55%, comparable to benzimidazole derivatives in and .
Structure-Activity Relationship (SAR) Trends
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
